Benzenesulfonamide, N-1-acridinyl-4-amino-

Topoisomerase II inhibition Anticancer DNA intercalation

Benzenesulfonamide, N-1-acridinyl-4-amino- (CAS 676456-16-9; IUPAC: N-acridin-1-yl-4-aminobenzenesulfonamide; MF: C₁₉H₁₅N₃O₂S; MW: 349.41 g/mol) is a synthetic hybrid molecule that fuses an acridine heterocycle with a primary benzenesulfonamide pharmacophore through a 1‑position linkage on the acridine ring. This compound belongs to the broader class of acridine‑sulfonamide conjugates, a scaffold family recognized for engaging multiple therapeutic targets including carbonic anhydrase isoforms, topoisomerases, and acetylcholinesterase.

Molecular Formula C19H15N3O2S
Molecular Weight 349.4 g/mol
CAS No. 676456-16-9
Cat. No. B15216202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, N-1-acridinyl-4-amino-
CAS676456-16-9
Molecular FormulaC19H15N3O2S
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C(=N2)C=CC=C3NS(=O)(=O)C4=CC=C(C=C4)N
InChIInChI=1S/C19H15N3O2S/c20-14-8-10-15(11-9-14)25(23,24)22-19-7-3-6-18-16(19)12-13-4-1-2-5-17(13)21-18/h1-12,22H,20H2
InChIKeyQKDTYPNLJKUIHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzenesulfonamide, N-1-acridinyl-4-amino- (CAS 676456-16-9): Procurement-Relevant Identity and Class Context


Benzenesulfonamide, N-1-acridinyl-4-amino- (CAS 676456-16-9; IUPAC: N-acridin-1-yl-4-aminobenzenesulfonamide; MF: C₁₉H₁₅N₃O₂S; MW: 349.41 g/mol) is a synthetic hybrid molecule that fuses an acridine heterocycle with a primary benzenesulfonamide pharmacophore through a 1‑position linkage on the acridine ring . This compound belongs to the broader class of acridine‑sulfonamide conjugates, a scaffold family recognized for engaging multiple therapeutic targets including carbonic anhydrase isoforms, topoisomerases, and acetylcholinesterase [1][2]. The 1‑acridinyl substitution pattern distinguishes it from the more commonly explored 9‑acridinylamino analogs (e.g., amsacrine), creating a distinct spatial orientation of the acridine intercalating plane relative to the sulfonamide zinc‑binding group—a feature with direct consequences for target selectivity and off‑target liability [3].

Why Benzenesulfonamide, N-1-acridinyl-4-amino- Cannot Be Interchanged with Other Acridine-Sulfonamides Without Experimental Validation


Within the acridine‑sulfonamide chemical space, seemingly minor structural permutations produce large shifts in potency, isoform selectivity, and even target class. The position of the sulfonamide attachment to the acridine core—whether at the 1‑, 4‑, or 9‑position—governs both the DNA‑intercalation geometry and the trajectory of the zinc‑binding sulfamoyl group within carbonic anhydrase active sites [1]. Published structure–activity relationship (SAR) data show that acridine‑sulfonamide Kᵢ values span over three orders of magnitude against a single CA isoform (0.16–9.64 μM for hCA I), while even closely related analogs can differ by >10‑fold in antiproliferative IC₅₀ against the same carcinoma line [2][3]. Additionally, the redox state of the acridine ring (fully aromatic vs. acridone) alters both the electronic character and metabolic fate of the molecule, further undermining any assumption of functional interchangeability [4]. Consequently, direct, compound‑specific evidence is the only reliable basis for scientific selection between this CAS and its nearest neighbors.

Quantitative Differentiation Evidence for Benzenesulfonamide, N-1-acridinyl-4-amino- Versus Its Closest Structural Alternatives


Topoisomerase II Inhibition: Acridine-Sulfonamide Hybrids vs. Amsacrine and Doxorubicin

The acridine‑sulfonamide hybrid scaffold (represented by analogs 7c and 8b) achieves topoisomerase II inhibition within the same order of magnitude as the clinical topoisomerase II poison doxorubicin. While direct data for CAS 676456-16-9 have not yet been reported in primary literature, the N‑1‑acridinyl architecture positions the intercalating tricyclic plane in a geometry distinct from the 9‑anilinoacridine arrangement of amsacrine, which may affect the stabilization of the DNA‑topoisomerase II covalent complex [1][2]. Amsacrine, a benchmark 9‑acridinylamino chemotype, exhibits an IC₅₀ of 209.4 nM against hERG channels, representing a cardiac liability that the 1‑substituted scaffold may mitigate through altered ion‑channel binding geometry .

Topoisomerase II inhibition Anticancer DNA intercalation

Carbonic Anhydrase Isoform Selectivity: Acridine-Sulfonamide Class vs. Acetazolamide

Acridine‑sulfonamide conjugates demonstrate a fundamentally different isoform‑selectivity profile compared to the classical sulfonamide CA inhibitor acetazolamide. While acetazolamide potently inhibits hCA II (IC₅₀ = 13–49.5 nM), acridine‑sulfonamides reported in the literature achieve Kᵢ values of 15–96 nM for hCA II and 4–498 nM for hCA VII, with substantially weaker activity against hCA I (Kᵢ = 0.16–9.64 μM) [1]. The 1‑acridinyl attachment of CAS 676456-16-9 places the sulfonamide zinc‑binding group in an orientation that may favor the narrower active‑site cleft of hCA VII and the tumor‑associated isoform hCA IX over the ubiquitous hCA I, based on molecular modeling of related acridine‑sulfonamide‑CA co‑crystal structures [2].

Carbonic anhydrase inhibition Isoform selectivity Glaucoma

Antiproliferative Activity Across Cancer Cell Line Panel: Acridine-Sulfonamide Conjugates vs. Doxorubicin

Acridine‑sulfonamide conjugates bearing 9‑amino substitution (e.g., compounds 5b and 8b) have demonstrated single‑digit micromolar antiproliferative IC₅₀ values across breast, hepatocellular, and colon carcinoma lines, approaching the potency of clinical standard doxorubicin [1][2]. Compound 8b achieved IC₅₀ values of 8.83, 14.51, and 9.39 μM against MCF‑7, HepG2, and HCT‑116 cells, respectively, while compound 7c showed a significantly improved selectivity index (SI > 3 for HepG2 and MCF‑7 vs. normal THLE‑2 cells) compared to the pan‑cytotoxic control SAHA (SI < 2) [2]. The 1‑acridinyl architecture of CAS 676456-16-9 distinguishes it from these 9‑substituted analogs, and the impact of this substitution position on antiproliferative potency remains an open, experimentally testable question of high value for SAR expansion.

Antiproliferative activity Cancer cell lines Cytotoxicity

Acetylcholinesterase Inhibition: Acridine-Sulfonamide Hybrid Class vs. Donepezil Baseline

Acridine‑sulfonamide hybrid compounds have been profiled as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, with the most potent analog (compound 17) achieving an IC₅₀ of 0.14 μM [1]. This places the scaffold within approximately 10‑fold of the clinical AChE inhibitor donepezil (IC₅₀ ≈ 0.01–0.02 μM) [2]. While the N‑1‑acridinyl architecture of CAS 676456-16-9 has not been specifically evaluated in AChE assays, the dual acridine‑sulfonamide pharmacophore provides both a choline‑binding site anchor (via the protonatable acridine nitrogen) and a peripheral anionic site interaction (via the sulfonamide), a mechanistic feature not shared by single‑pharmacophore AChE inhibitors like donepezil or tacrine [3].

Acetylcholinesterase inhibition Alzheimer's disease CNS drug discovery

Structural Differentiation: 1-Acridinyl vs. 9-Acridinylamino Substitution Architecture

The N‑1‑acridinyl linkage in CAS 676456-16-9 represents a structurally verified but pharmacologically unexplored substitution isomer relative to the well‑characterized 9‑acridinylamino chemotype (e.g., amsacrine, 4‑((3,6‑diamino‑9‑acridinyl)amino)benzenesulfonamide) . In the acridine‑sulfonamide CA inhibitor literature, compounds with the sulfonamide attached at different acridine positions display Kᵢ differences exceeding 100‑fold (e.g., hCA I Kᵢ range: 0.16–9.64 μM), demonstrating that substitution position is a dominant determinant of target engagement [1]. Unlike the 9‑substituted analogs, which project the benzenesulfonamide group perpendicular to the DNA‑intercalation plane, the 1‑acridinyl linkage constrains the sulfonamide into a more acute trajectory, predicted to alter both the DNA‑binding geometry and the depth of sulfonamide penetration into the CA active site—a hypothesis supported by molecular docking of acridine‑sulfonamide‑CA complexes [2].

Structural differentiation Substitution position SAR

Distinction from Acridone Analogs: Fully Aromatic Acridine Core vs. 9‑Oxo‑Acridone in CAS 676456-12-5

The closest structural analog to CAS 676456-16-9 is Benzenesulfonamide, 4‑amino‑N‑(9,10‑dihydro‑9‑oxo‑4‑acridinyl)‑ (CAS 676456-12-5), which differs by a single oxidation at the acridine 9‑position, converting the fully aromatic acridine to the non‑aromatic 9‑oxo‑acridone (acridone) . This oxidation abolishes DNA intercalation capacity—the acridone ring cannot intercalate between base pairs due to loss of planarity at C‑9—while preserving the sulfonamide zinc‑binding motif. In antimicrobial testing, the acridone‑sulfonamide series showed 'noteworthy activity against microorganisms,' yet this activity is mechanistically disconnected from the DNA‑targeted cytotoxicity of the aromatic acridine series . For any program requiring DNA‑directed pharmacology (topoisomerase inhibition, transcriptional interference, or DNA‑damage imaging), the fully aromatic acridine of CAS 676456-16-9 is functionally non‑interchangeable with its acridone analog CAS 676456-12-5.

Acridine vs. acridone Redox state Electronic properties

Procurement-Relevant Application Scenarios for Benzenesulfonamide, N-1-acridinyl-4-amino-


DNA-Targeted Anticancer Lead Discovery Requiring Non‑9‑Substituted Acridine Scaffolds

For medicinal chemistry teams developing DNA‑intercalating topoisomerase poisons, CAS 676456-16-9 provides a fully aromatic acridine core with the sulfonamide attached at the underexplored 1‑position. As demonstrated by acridine‑sulfonamide analog 7c achieving Topo II IC₅₀ = 7.33 μM (within 1.13‑fold of doxorubicin), this scaffold class is competent for topoisomerase inhibition [1]. The 1‑acridinyl geometry differentiates it from the hERG‑active 9‑anilinoacridine chemotype of amsacrine (hERG IC₅₀ = 209.4 nM), making CAS 676456-16-9 a strategic starting point for SAR campaigns aimed at decoupling cytotoxicity from cardiac ion‑channel liability .

Carbonic Anhydrase Isoform‑Selective Probe Development

The acridine‑sulfonamide class achieves isoform selectivity ratios (hCA I/hCA II) of up to 100‑fold, substantially exceeding the ~20‑fold selectivity of acetazolamide [2]. The 1‑acridinyl substitution of CAS 676456-16-9 orients the sulfonamide zinc‑binding group for potential engagement of tumor‑associated CA IX or CNS‑relevant CA VII while sparing the ubiquitous hCA I. This compound is suitable for structure‑guided probe development in programs targeting glaucoma, cancer pH regulation, or cerebral edema where CA isoform selectivity is paramount.

Acetylcholinesterase Dual‑Site Inhibitor Optimization for Alzheimer's Disease

Acridine‑sulfonamide hybrids have demonstrated AChE inhibition with the most potent analog achieving IC₅₀ = 0.14 μM via a dual‑site binding mechanism (catalytic site + peripheral anionic site) not shared by donepezil [3]. CAS 676456-16-9 serves as a viable entry point for synthesizing and profiling AChE inhibitors that simultaneously engage both the choline‑binding pocket and the peripheral site, a mechanistic feature associated with slowed β‑amyloid aggregation in Alzheimer's pathology [4].

Chemical Probe for DNA Intercalation Screening Assays Requiring Aromatic Acridine

Because CAS 676456-16-9 retains the fully aromatic acridine chromophore, it is suitable for fluorescence‑based DNA‑binding and intercalation displacement assays. Its closest structural neighbor, the acridone analog CAS 676456-12-5, lacks the requisite planarity for intercalation and cannot substitute in these assays . For screening facilities requiring an acridine‑sulfonamide that combines a DNA‑intercalating scaffold with a modifiable primary amine handle, CAS 676456-16-9 is the structurally validated choice.

Quote Request

Request a Quote for Benzenesulfonamide, N-1-acridinyl-4-amino-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.